molecular formula C6H10O B3008052 Hydroxymethylspiropentane CAS No. 53389-10-9

Hydroxymethylspiropentane

Cat. No. B3008052
CAS RN: 53389-10-9
M. Wt: 98.145
InChI Key: RFCMGVLNKDQGEJ-UHFFFAOYSA-N
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Description

Hydroxymethylspiropentane is a chemical compound with the molecular formula C6H10O . It contains a total of 18 bonds, including 8 non-H bonds, 1 rotatable bond, 2 three-membered rings, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of Hydroxymethylspiropentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 17 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, and 1 Oxygen atom . Further analysis would require more specific data or computational models .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hydroxymethylspiropentane are not explicitly detailed in the available resources. Such properties could include melting point, boiling point, solubility, density, and various forms of spectroscopic data .

Scientific Research Applications

Antioxidant Properties

Antioxidants play a crucial role in maintaining cellular health by neutralizing harmful free radicals. Hydroxymethylspiropentane has been investigated for its antioxidant potential. Researchers have screened novel antioxidant peptides derived from this compound, exploring their binding abilities to Keap1 ligands using molecular docking techniques . These peptides could find applications in food science, pharmaceuticals, and cosmetics.

High-Resolution Spectroscopy

The compound’s high-resolution absorption spectrum has been meticulously analyzed. Researchers have focused on eight specific bands within the range of 700 cm⁻¹ to 2200 cm⁻¹. This detailed analysis provides valuable insights into the molecular vibrations and electronic transitions of hydroxymethylspiropentane .

Future Directions

The future directions for research and applications involving Hydroxymethylspiropentane are not specified in the available resources. Future directions could include further studies on its synthesis, properties, potential uses, and safety considerations .

properties

IUPAC Name

spiro[2.2]pentan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMGVLNKDQGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.2]pentan-1-ylmethanol

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